

# Zoligratinib vs pemigatinib efficacy comparison

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Zoligratinib

CAS No.: 1265229-25-1

Cat. No.: S547997

Get Quote

## Pemigatinib Clinical Profile Overview

The table below summarizes key efficacy and safety data for pemigatinib from a systematic review of studies involving cholangiocarcinoma patients [1].

Parameter	Summary Data for Pemigatinib
Approved Indication	Adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an <i>FGFR2</i> fusion or rearrangement [2].
Recommended Dosage	13.5 mg orally once daily for 14 consecutive days followed by 7 days off, in 21-day cycles [2].
Overall Response Rate (ORR)	43.2% (in patients with <i>FGFR2</i> fusions/rearrangements) [1].
Complete Response (CR) Rate	3% [1].
Stable Disease (SD) Rate	36.9% [1].
Disease Control	80.1% (combined ORR + SD) [1].

Parameter	Summary Data for Pemigatinib
Median Progression-Free Survival (PFS)	Ranged from 6.3 to 8.7 months across studies [1].
Common Adverse Events	Hyperphosphatemia (48%), diarrhea (28.6%), fatigue (33%), dry eyes (20.1%), alopecia, nail toxicity, dysgeusia, nausea, stomatitis [1] [2].

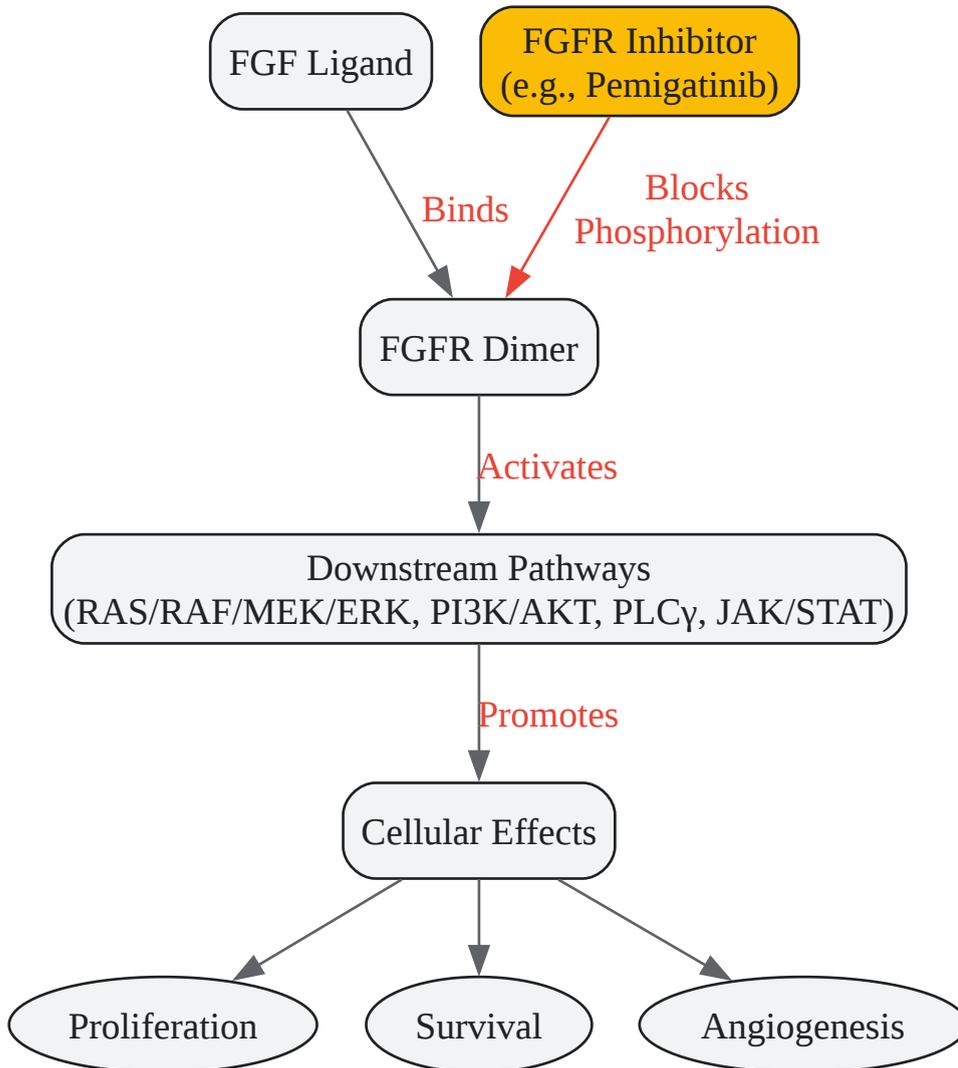
## Experimental Data and Methodologies

For your guide, you can include details on the key clinical trials and preclinical studies that form the evidence base for pemigatinib.

- **Clinical Trial Design (FIGHT-202):** The primary efficacy data for pemigatinib's approval in cholangiocarcinoma comes from the FIGHT-202 study [3]. This was a multicenter, open-label, single-arm trial. Patients with previously treated, advanced/metastatic cholangiocarcinoma were selected based on the presence of an *FGFR2* fusion or rearrangement, as detected by an FDA-approved test. The primary efficacy outcome measures were Objective Response Rate (ORR) and Duration of Response (DoR), as assessed by an Independent Review Committee using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1 [3] [2].
- **Preclinical Study Insights:** Laboratory studies on pemigatinib's mechanism of action have been conducted in various cancer cell lines (e.g., lung, bladder, gastric). Key experimental protocols include [4]:
  - **Cell Proliferation Assays:** Cells are treated with pemigatinib at varying concentrations, and viability is measured over time using methods like MTT or CellTiter-Glo to generate dose-response curves.
  - **Cell Cycle Analysis:** Treated cells are stained with propidium iodide and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
  - **Western Blotting:** Used to analyze the expression and phosphorylation status of key proteins in the FGFR signaling pathway (e.g., FGFR, FRS2, ERK1/2, AKT) to confirm target engagement and downstream effects.
  - **Apoptosis and Senescence Assays:** Apoptosis is measured using Annexin V staining, while senescence is assessed through Senescence-Associated Beta-Galactosidase (SA- $\beta$ -gal) activity.

## Mechanism of Action

The following diagram illustrates the mechanism of FGFR inhibition shared by tyrosine kinase inhibitors like pemigatinib and **zoligratinib**.



[Click to download full resolution via product page](#)

## Insights for Researchers and Developers

- **Efficacy Context:** While pemigatinib shows a modest ORR, the high disease control rate suggests it is effective at stabilizing disease in a significant portion of patients [1]. The **bell-shaped exposure-**

**response relationship** identified in pharmacokinetic studies indicates that maintaining drug exposure within a therapeutic window is crucial for optimal efficacy [3].

- **On-Target Toxicity: Hyperphosphatemia** is a common, on-target effect of FGFR inhibition due to the role of FGFR1 in phosphate metabolism. This requires proactive monitoring and management with phosphate-lowering therapy or dose modifications [1] [2].
- **Research on Zoligratinib:** Current literature positions **zoligratinib** primarily as a control compound in computational drug discovery studies aiming to develop novel, more potent, and selective FGFR2 inhibitors to overcome limitations like drug resistance [5] [6].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Safety and efficacy of pemigatinib in patients with... [jgo.amegroups.org]
2. DailyMed - PEMAZYRE- pemigatinib tablet [dailymed.nlm.nih.gov]
3. Population pharmacokinetic and exposure-response ... [pmc.ncbi.nlm.nih.gov]
4. Targeting FGFRs by pemigatinib induces G1 phase cell ... [pmc.ncbi.nlm.nih.gov]
5. Structure-based drug-development study against fibroblast ... [pmc.ncbi.nlm.nih.gov]
6. Targeting FGFR2 with natural products [sciencedirect.com]

To cite this document: Smolecule. [Zoligratinib vs pemigatinib efficacy comparison]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547997#zoligratinib-vs-pemigatinib-efficacy-comparison>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)